molecular formula C16H16FNO2 B14191767 (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide CAS No. 835652-98-7

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide

Katalognummer: B14191767
CAS-Nummer: 835652-98-7
Molekulargewicht: 273.30 g/mol
InChI-Schlüssel: XJKUFNKIQNIROK-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide typically involves the reaction of (2R)-2-phenoxypropanoic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide and a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Hydroxyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amide and phenoxy groups contribute to its overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-2-(2-fluorophenyl)pyrrolidine
  • (2R,5R)-5-(2-fluorophenyl)pyrrolidine-2-carboxylic acid
  • (2R)-2-(2-fluorophenyl)propan-1-amine

Uniqueness

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide stands out due to its unique combination of a fluorophenyl group, a methyl group, and a phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

835652-98-7

Molekularformel

C16H16FNO2

Molekulargewicht

273.30 g/mol

IUPAC-Name

(2R)-N-(2-fluorophenyl)-N-methyl-2-phenoxypropanamide

InChI

InChI=1S/C16H16FNO2/c1-12(20-13-8-4-3-5-9-13)16(19)18(2)15-11-7-6-10-14(15)17/h3-12H,1-2H3/t12-/m1/s1

InChI-Schlüssel

XJKUFNKIQNIROK-GFCCVEGCSA-N

Isomerische SMILES

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2

Kanonische SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.